molecular formula C19H22N4O4 B14931186 1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Cat. No.: B14931186
M. Wt: 370.4 g/mol
InChI Key: ZBCANZQDZFIXAZ-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea linkage connecting two aromatic rings, one of which is substituted with a methoxy and nitro group, while the other is linked to a pyrrolidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA typically involves the following steps:

    Formation of the Urea Linkage: The reaction between an isocyanate and an amine is a common method to form the urea linkage. In this case, the isocyanate derivative of 2-methoxy-4-nitroaniline reacts with 4-(1-pyrrolidinylmethyl)aniline under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Reduction: 2-amino-4-methoxyaniline derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines.

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(DIMETHYLAMINO)PHENYL]UREA: Similar structure but with a dimethylamino group instead of a pyrrolidinylmethyl group.

    N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA: Contains a morpholinomethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

N-(2-METHOXY-4-NITROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is unique due to the presence of the pyrrolidinylmethyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

InChI

InChI=1S/C19H22N4O4/c1-27-18-12-16(23(25)26)8-9-17(18)21-19(24)20-15-6-4-14(5-7-15)13-22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H2,20,21,24)

InChI Key

ZBCANZQDZFIXAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CN3CCCC3

Origin of Product

United States

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